molecular formula C19H23N7O2 B5623386 2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

货号 B5623386
分子量: 381.4 g/mol
InChI 键: CEYYUEIYSXJQBM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heterocyclic compounds, particularly those incorporating pyrazole and pyrazine moieties, are of significant interest due to their wide range of biological activities. The synthesis of these compounds often involves multi-step reactions, starting from simple precursors to yield complex structures with potential biological applications.

Synthesis Analysis

The synthesis of heterocyclic compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, involves reactions like condensation and cyclization. For example, novel pyrazolo[1,5-a]pyrimidine and isoxazole derivatives have been synthesized from enaminones, showcasing the versatility of starting materials and reaction pathways in accessing diverse heterocyclic frameworks (Al-Omran & El-Khair, 2005).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds can be elucidated using spectroscopic methods such as 1H NMR, 13C NMR, and MS, providing detailed insights into the arrangement of atoms and the overall geometry of the molecule. For instance, novel pyrazole and pyrazolo[1,5-a]pyrimidine derivatives have been characterized, revealing the importance of structural analysis in understanding the properties of these compounds (Hassan, Hafez, & Osman, 2014).

作用机制

The mechanism of action of 1H-indazole-containing drugs can vary widely depending on the specific drug. Some are used as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .

未来方向

The development of new synthetic approaches to indazoles, including the specific compound you mentioned, is an active area of research. These efforts aim to improve the efficiency of the synthesis process and expand the range of possible compounds .

属性

IUPAC Name

2-[[(2-indazol-1-ylacetyl)amino]methyl]-N,N-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-23(2)19(28)24-7-8-25-16(12-24)9-15(22-25)11-20-18(27)13-26-17-6-4-3-5-14(17)10-21-26/h3-6,9-10H,7-8,11-13H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYYUEIYSXJQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN2C(=CC(=N2)CNC(=O)CN3C4=CC=CC=C4C=N3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(1H-indazol-1-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。